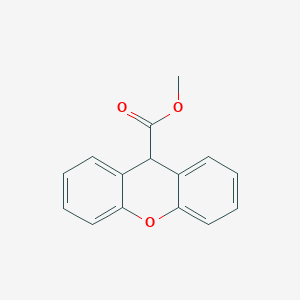

methyl 9H-xanthene-9-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 9H-xanthene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-17-15(16)14-10-6-2-4-8-12(10)18-13-9-5-3-7-11(13)14/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHABUQANXJNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351420 | |

| Record name | methyl 9H-xanthene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39497-06-8 | |

| Record name | methyl 9H-xanthene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39497-06-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation of Methyl 9H-xanthene-9-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of methyl 9H-xanthene-9-carboxylate. The document details the key experimental protocols and presents a thorough analysis of spectroscopic and crystallographic data, offering a complete structural characterization of the molecule.

Introduction

This compound is a derivative of the heterocyclic compound xanthene. Its structural confirmation is paramount for understanding its chemical properties and potential applications in medicinal chemistry and materials science. This guide outlines the multifaceted approach to its structural elucidation, employing a combination of advanced analytical techniques. The definitive three-dimensional structure has been determined by single-crystal X-ray diffraction, complemented by spectroscopic analysis through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| CAS Number | 39497-06-8 | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 360.7 K | [2] |

Spectroscopic and Crystallographic Data

The structural elucidation of this compound is supported by a wealth of spectroscopic and crystallographic data. This section presents the key findings from these analyses in a structured format.

Single-Crystal X-ray Diffraction Data

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[2][3] The crystallographic data reveals a folded xanthone (B1684191) unit with a dihedral angle of 24.81 (9)° between the benzene (B151609) rings.[2][3] The ester substituent adopts a trans staggered conformation.[2][3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.6601 (16) |

| b (Å) | 5.7624 (3) |

| c (Å) | 15.7578 (9) |

| β (°) | 92.933 (4) |

| Volume (ų) | 2327.0 (2) |

| Z | 8 |

| Temperature (K) | 123 |

| Radiation type | Mo Kα |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The data is available on PubChem, acquired on a BRUKER AC-300 instrument.[1]

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Data not fully available in search results |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not fully available in search results |

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum was obtained from a KBr wafer sample.[1]

| Frequency (cm⁻¹) | Functional Group Assignment |

| Specific peak list not available in search results | C=O (ester), C-O (ether and ester), C=C (aromatic), C-H (aromatic and aliphatic) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 240 | Molecular ion [M]⁺ |

| Detailed fragmentation data not available in search results |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound was mounted on a diffractometer. Data was collected at a low temperature (123 K) to minimize thermal vibrations.[3] A Bruker Kappa APEXII diffractometer with Mo Kα radiation was used for data collection.[3] The structure was solved by direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a BRUKER AC-300 spectrometer.[1] The sample was dissolved in an appropriate deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

FT-IR Spectroscopy

The FT-IR spectrum was obtained using a potassium bromide (KBr) wafer technique.[1] A small amount of the solid sample was ground with dry KBr powder and pressed into a thin, transparent pellet. The pellet was then placed in the sample holder of an FT-IR spectrometer and the spectrum was recorded.

Mass Spectrometry

The mass spectrum was obtained using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting fragmentation pattern was analyzed.

Visualizations

The following diagrams illustrate the chemical structure and the workflow for the structural elucidation of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for the structural elucidation of the target compound.

References

physical and chemical properties of methyl 9H-xanthene-9-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9H-xanthene-9-carboxylate is a heterocyclic organic compound featuring a xanthene core functionalized with a methyl carboxylate group at the 9-position. The xanthene scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. While the broader class of xanthene derivatives has been extensively studied for its diverse pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, specific research on this compound is less prevalent.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential, yet largely unexplored, role in research and drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These data have been compiled from various sources, including experimental reports and computational predictions.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₃ | PubChem |

| Molecular Weight | 240.25 g/mol | PubChem |

| Melting Point | 360.7 K (87.55 °C) | [2] |

| Boiling Point (Predicted) | 331.5 ± 41.0 °C at 760 mmHg | ChemSrc |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | ChemSrc |

| Appearance | Colorless crystals | [2] |

Spectroscopic Data

| Spectroscopy | Data | Source |

| ¹H NMR | Data available in spectral databases. | PubChem |

| ¹³C NMR | Data available in spectral databases. | PubChem |

| FTIR | KBr Wafer technique, data available in spectral databases. | PubChem |

| Mass Spectrometry | Experimental GC-MS data available. Top 5 Peaks (m/z): 196 (99.99), 168 (98.70), 197 (27.00), 84 (20.10), 63 (17.70). | PubChem |

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 25.6601 (16) Å |

| b | 5.7624 (3) Å |

| c | 15.7578 (9) Å |

| β | 92.933 (4)° |

| Volume | 2327.0 (2) ų |

| Z | 8 |

Experimental Protocols

Synthesis of this compound via Transesterification

This compound has been synthesized as an unintentional byproduct during the recrystallization of propantheline (B1209224) bromide from methanol (B129727).[2] This facile transesterification provides a straightforward method for its preparation.

Materials:

-

Propantheline bromide

-

Methanol

Procedure:

-

Dissolve propantheline bromide (50 mg) in methanol (2 ml) at room temperature.

-

Allow the solution to stand for an extended period (e.g., 6 days) to facilitate the formation of crystals of this compound.[2]

-

Isolate the resulting crystals.

-

For X-ray diffraction analysis, coat the crystals with Paratone N oil and cool them in a stream of nitrogen vapor on the diffractometer.[2]

General Fischer Esterification of 9H-Xanthene-9-carboxylic Acid

A more general and direct synthesis can be achieved through the Fischer esterification of 9H-xanthene-9-carboxylic acid.

Materials:

-

9H-Xanthene-9-carboxylic acid

-

Methanol (anhydrous)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 9H-xanthene-9-carboxylic acid in a large excess of anhydrous methanol.

-

Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

-

Reflux the reaction mixture for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica (B1680970) gel.

Chemical Reactivity and Stability

Detailed studies on the chemical reactivity and stability of this compound are not extensively reported in the literature. However, based on its chemical structure as a methyl ester, the following reactivity can be anticipated:

-

Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield 9H-xanthene-9-carboxylic acid and methanol.

-

Aminolysis: The compound can react with amines to form the corresponding amides.

-

Reduction: The ester can be reduced to the corresponding alcohol, (9H-xanthen-9-yl)methanol, using reducing agents like lithium aluminum hydride.

The thermal stability of the related 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid has been studied, showing decomposition at high temperatures (250–270 °C) with the release of carbon dioxide.[3] The thermal stability of this compound has not been specifically reported.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. The broader class of xanthene derivatives has been shown to exhibit a wide range of biological activities, and derivatives of the parent 9H-xanthene-9-carboxylic acid have been investigated as potent and orally available enhancers of the mGlu1 receptor.[4][5] However, these studies do not specifically report on the activity of the methyl ester.

The xanthene scaffold is recognized for its potential in developing therapeutic agents, and it is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex and biologically active molecules.[1] Further screening and research are required to elucidate any intrinsic biological activity of this compound.

Visualizations

As no specific signaling pathway for this compound has been described in the literature, a logical workflow for its synthesis and characterization is presented below.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. While its direct biological activity remains to be elucidated, its structural relationship to a class of pharmacologically significant molecules makes it a compound of interest. This guide provides foundational information that can aid researchers and scientists in the synthesis, characterization, and further investigation of this molecule, potentially as a building block for the development of novel therapeutic agents. Future research should focus on screening for biological activity to unlock the full potential of this xanthene derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 9H-xanthene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. 9H-Xanthene-9-carboxylic acid [1,2,4]oxadiazol-3-yl- and (2H-tetrazol-5-yl)-amides as potent, orally available mGlu1 receptor enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 9H-xanthene-9-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 9H-xanthene-9-carboxylate (CAS Number: 39497-06-8), a key heterocyclic organic compound. The document details its physicochemical properties, synthesis methodologies, and spectroscopic profile. A significant focus is placed on the biological context of the xanthene-9-carboxylic acid scaffold, which serves as a foundational structure for the development of positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). This guide includes detailed experimental protocols and data presented in structured tables for clarity and ease of comparison. Additionally, logical and experimental workflows, alongside the mGlu1 signaling pathway, are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's synthesis and its parent scaffold's biological significance.

Chemical and Physical Properties

This compound is a tricyclic ether and a methyl ester derivative of 9H-xanthene-9-carboxylic acid. Its core structure, the xanthene ring system, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Table 1: Physicochemical and Crystallographic Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 39497-06-8 | [1] |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Xanthene-9-carboxylic acid methyl ester, Methyl xanthanoate | [1] |

| Melting Point | 360.7 K (87.55 °C) | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. It was first identified as an unintentional byproduct of the transesterification of propantheline (B1209224) bromide in methanol (B129727).[2] However, a more direct and purposeful synthesis involves the preparation of the parent acid, 9H-xanthene-9-carboxylic acid, followed by esterification.

Synthesis of the Precursor: 9H-Xanthene-9-carboxylic Acid

A common method for synthesizing the parent acid involves the carboxylation of xanthene.

Experimental Protocol: Synthesis of 9H-Xanthene-9-carboxylic Acid

-

Step 1: Preparation of Xanthene: Xanthone (B1684191) is reduced to xanthene using a Huang-Minlon reduction. In a round-bottom flask, xanthone is refluxed with hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) in a high-boiling point solvent like diethylene glycol.

-

Step 2: Carboxylation of Xanthene:

-

Under an inert atmosphere (e.g., nitrogen or argon), xanthene is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

The solution is cooled to a low temperature (typically -78 to -40 °C).

-

A strong base (e.g., n-butyllithium or lithium diisopropylamide) is added dropwise to deprotonate the 9-position of xanthene, forming a carbanion.

-

Solid carbon dioxide (dry ice) is then added to the reaction mixture. The carbanion attacks the carbon dioxide, forming the corresponding carboxylate salt after quenching.

-

The reaction is warmed to room temperature and acidified with an aqueous acid (e.g., HCl) to protonate the carboxylate, yielding 9H-xanthene-9-carboxylic acid.

-

-

Purification: The crude product can be purified by extraction and subsequent recrystallization from a suitable solvent system (e.g., ethanol/water).

Purposeful Synthesis: Fischer Esterification

The most straightforward method for preparing the title compound is the Fischer esterification of its parent carboxylic acid.

Experimental Protocol: Fischer Esterification of 9H-Xanthene-9-carboxylic Acid

-

Reaction Setup: In a round-bottom flask, 9H-xanthene-9-carboxylic acid (1.0 equivalent) is dissolved or suspended in a large excess of methanol, which acts as both the reactant and the solvent.

-

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is carefully added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Upon completion, the mixture is cooled to room temperature.

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield crude this compound.

-

-

Purification: The final product can be purified by recrystallization or column chromatography.

Spectroscopic Data and Analysis

Table 2: Predicted/Expected Spectroscopic Data for this compound

| Technique | Feature | Predicted/Expected Value(s) |

| ¹H NMR | Aromatic Protons (8H) | δ 7.0-7.5 ppm (multiplets) |

| Methine Proton (H-9) (1H) | δ ~5.0 ppm (singlet) | |

| Methyl Protons (-OCH₃) (3H) | δ ~3.7 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~170 ppm |

| Aromatic Carbons | δ 115-150 ppm | |

| Methoxy Carbon (-OCH₃) | δ ~52 ppm | |

| Methine Carbon (C-9) | δ ~45 ppm | |

| IR | C=O Stretch (Ester) | ~1735 cm⁻¹ |

| C-O Stretch (Ether & Ester) | 1250-1050 cm⁻¹ | |

| C-H Stretch (Aromatic) | >3000 cm⁻¹ | |

| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 240 |

| Key Fragments | m/z 181 ([M-COOCH₃]⁺), 152 |

General Experimental Protocol for Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film from a solution evaporated on a salt plate.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) to generate fragment ions and determine the fragmentation pattern.

-

Biological Context: A Scaffold for mGlu1 Receptor Modulators

While this compound itself is not reported to have significant biological activity, its parent scaffold, 9H-xanthene-9-carboxylic acid, is a crucial pharmacophore for the development of potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1).[4]

mGlu1 is a G-protein coupled receptor (GPCR) that plays a critical role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGlu1 signaling is implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target.

Mechanism of Action of Xanthene-based mGlu1 PAMs

PAMs do not activate the receptor directly but bind to an allosteric site, distinct from the glutamate binding site. This binding induces a conformational change in the receptor that enhances its response to the endogenous ligand, glutamate. For mGlu1, xanthene-based PAMs potentiate the glutamate-induced signaling cascade, increasing both the potency and maximal efficacy of the agonist.[4]

The mGlu1 Signaling Pathway

The mGlu1 receptor is canonically coupled to the Gαq/11 G-protein. Upon activation by glutamate, the following cascade is initiated:

-

G-Protein Activation: The activated mGlu1 receptor catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, leading to its activation.

-

PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Cellular Effects: These signaling events lead to the modulation of various downstream effectors, influencing ion channel activity, gene expression, and ultimately, synaptic plasticity.

Conclusion

This compound is a valuable chemical entity, primarily serving as a synthetic intermediate. Its structural core, the xanthene-9-carboxylic acid moiety, is of significant interest to medicinal chemists and drug development professionals. This scaffold has proven to be a highly effective starting point for the design of positive allosteric modulators of the mGlu1 receptor, a key target for novel therapeutics aimed at treating a range of CNS disorders. The detailed protocols, structured data, and pathway diagrams provided in this guide are intended to support further research and development in this promising area.

References

Technical Whitepaper: The Serendipitous Discovery of Methyl 9H-xanthene-9-carboxylate as a By-product

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the unintentional discovery of methyl 9H-xanthene-9-carboxylate. This compound was identified as a by-product during the routine recrystallization of the antimuscarinic drug, propantheline (B1209224) bromide, from methanol (B129727).[1][2][3] The formation is attributed to a facile transesterification reaction.[1][2] This document details the experimental protocol that led to its formation, presents key quantitative data from its structural elucidation, and illustrates the underlying reaction pathway.

Introduction and Discovery Context

In the course of pharmaceutical research, unexpected by-products can often lead to new chemical insights. Such was the case with this compound (C₁₅H₁₂O₃).[1][4] This molecule was unexpectedly formed and isolated as crystals during an attempt to recrystallize propantheline bromide from a methanol solvent at room temperature.[1][2][3][5]

The parent drug, propantheline bromide, contains a xanthene-9-carboxylate ester functional group. It was discovered that this drug undergoes a simple and efficient transesterification reaction with the methanol solvent, leading to the formation of the methyl ester analogue, this compound.[1][2] The structural confirmation of this previously uncharacterized by-product was accomplished through single-crystal X-ray diffraction.[1]

Experimental Protocol

The formation of this compound was observed under straightforward laboratory conditions. The following protocol outlines the procedure that led to the isolation of the crystalline by-product.

Objective: Attempted recrystallization of propantheline bromide.

Materials:

-

Propantheline Bromide (50 mg)

-

Methanol (2 ml)

Procedure:

-

Propantheline bromide (50 mg) was dissolved in methanol (2 ml) in a vessel at ambient room temperature.

-

The solution was left undisturbed.

-

After a period of six days, crystals of the by-product, this compound, had formed.[1][2]

-

The resulting crystals were isolated for analysis.

Experimental Workflow

The logical flow of the experiment that led to the discovery is depicted below.

Proposed Reaction Pathway: Transesterification

The formation of this compound from propantheline bromide in methanol is a classic example of a transesterification reaction. In this process, the ester group of propantheline bromide is exchanged with the methyl group from the methanol solvent.

References

Xanthene Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Biological Activities, and Therapeutic Potential of the Xanthene Scaffold

Introduction

Xanthene, a heterocyclic organic compound featuring a central oxygen-containing pyran ring fused to two benzene (B151609) rings, forms the structural core of a diverse and versatile class of derivatives. These compounds have garnered significant attention in the fields of medicinal chemistry, materials science, and biological imaging due to their broad spectrum of pharmacological activities and unique photophysical properties. From potent anticancer and antimicrobial agents to highly sensitive fluorescent probes, xanthene derivatives represent a privileged scaffold in the development of novel therapeutic and diagnostic tools. This technical guide provides a comprehensive literature review of xanthene derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Biological Activities of Xanthene Derivatives

The biological efficacy of xanthene derivatives has been extensively evaluated against various targets. The following tables summarize key quantitative data, providing a comparative overview of their antimicrobial, anticancer, and antiviral activities.

Table 1: Antimicrobial and Antifungal Activity of Xanthene Derivatives

| Compound/Derivative | Test Organism | MIC (µM) | Reference |

| 9-(2-methoxyphenyl)-2,6,7-trihydroxyxanthen-3-one | Candida albicans | 22.3 | [1] |

| 9-(2-methoxyphenyl)-2,6,7-trihydroxyxanthen-3-one | Saccharomyces cerevisiae | 22.3 | [1] |

| 9-phenyl-2,6,7-trihydroxyxanthen-3-one | Escherichia coli | 24.3 | [1] |

| 9-(2-methoxyphenyl)-2,6,7-trihydroxyxanthen-3-one | Staphylococcus aureus | 44.5 | [1] |

| Xanthene Sulfonamide Derivative 3b | Chromobacterium violaceum | > 64 µg/mL | |

| Xanthene Sulfonamide Derivative 3c | Chromobacterium violaceum | > 64 µg/mL |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Xanthene Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dibenzoxanthene 4a | HepG2 (Liver) | 1.5 | [2] |

| Dibenzoxanthene 4d | HepG2 (Liver) | 0.8 | [2] |

| Dibenzoxanthene 4e | HepG2 (Liver) | 1.2 | [2] |

| Dibenzoxanthene 4f | HepG2 (Liver) | 0.9 | [2] |

| 9-phenyl-2,6,7-trihydroxyxanthen-3-one | HeLa (Cervical) | 5.9 | [1] |

| 9-(4-chlorophenyl)-2,6,7-trihydroxyxanthen-3-one | MiaPaCa-2 (Pancreatic) | 5.8 | [3] |

IC50: Half-maximal inhibitory concentration

Table 3: Antiviral Activity of Xanthene Derivatives (IC50 Values)

| Compound/Derivative | Virus | IC50 (µM) | Reference |

| Schizonepetin Derivative M34 | Herpes Simplex Virus-1 (HSV-1) | 17.1 | [4] |

| Schizonepetin Derivative M33 | Influenza Virus H3N2 | 13.7 | [4] |

| Camphene Derivative 2a | Influenza A/PR/8/34 (H1N1) | 45.3 | [5] |

| Mangiferin (a xanthene-related compound) | Herpes Simplex Virus-1 (ACV-resistant) | Low µM range | [6] |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common class of xanthene derivatives and for the evaluation of their biological activities, as cited in the literature.

Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives

This protocol describes a one-pot synthesis of 1,8-dioxo-octahydroxanthene derivatives via the condensation of an aromatic aldehyde with dimedone.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (2 mmol)

-

Catalyst (e.g., Rochelle salt, 10 mol%)

-

Solvent (e.g., water, 5 mL)

-

Ethanol (B145695) (for recrystallization)

-

Round bottom flask (50 mL)

-

Magnetic stirrer

-

Microwave reactor (optional)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), dimedone (2 mmol), and the catalyst (e.g., 10 mol% Rochelle salt) is taken in a 50 mL round bottom flask.

-

5 mL of water is added to the flask.

-

The reaction mixture is stirred and heated. Alternatively, the mixture can be irradiated in a microwave reactor at a specified power (e.g., 450 W) for a short duration (2-5 minutes).

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Cold water is added to the mixture, and the resulting solid product is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to yield the pure 1,8-dioxo-octahydroxanthene derivative.

Antimicrobial Activity Assessment: Disc Diffusion Method

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of the synthesized compounds.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar (B569324) plates (e.g., Mueller-Hinton agar)

-

Sterile filter paper discs (6 mm in diameter)

-

Synthesized xanthene derivatives (at a desired concentration)

-

Standard antibiotic discs (positive control)

-

Solvent (e.g., DMSO, negative control)

-

Sterile swabs

-

Incubator

Procedure:

-

A standardized inoculum of the test microorganism is uniformly spread onto the surface of a nutrient agar plate using a sterile swab.

-

Sterile filter paper discs are impregnated with a known concentration of the synthesized xanthene derivative.

-

The impregnated discs are placed on the surface of the inoculated agar plate.

-

A standard antibiotic disc and a solvent-only disc are also placed on the plate as positive and negative controls, respectively.

-

The plate is incubated under suitable conditions (e.g., 37°C for 24 hours).

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

96-well microplate

-

Cell culture medium

-

Synthesized xanthene derivatives (in various concentrations)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the synthesized xanthene derivatives and incubated for a specified period (e.g., 72 hours).

-

After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.

-

The plate is incubated for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The MTT solution is removed, and the formazan crystals are solubilized by adding 130-150 µL of a solubilization solution (e.g., DMSO) to each well.

-

The plate is then incubated for 15 minutes with shaking to ensure complete dissolution of the formazan.

-

The absorbance is measured on a microplate reader at a wavelength of 490-590 nm.

-

Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of xanthene derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways. This section explores some of the well-documented mechanisms of action, illustrated with Graphviz diagrams.

Anticancer Activity: Induction of Apoptosis

Several studies have shown that xanthene derivatives can induce apoptosis (programmed cell death) in cancer cells through the intrinsic or mitochondrial pathway. This process involves the activation of a cascade of caspases and is regulated by the Bcl-2 family of proteins.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antiviral Activity Studies of Schizonepetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to Methyl 9H-xanthene-9-carboxylate (C15H12O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9H-xanthene-9-carboxylate, with the molecular formula C15H12O3, is a notable organic compound belonging to the xanthene class of heterocyclic molecules. Xanthene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and synthesis of this compound. Furthermore, it explores the potential biological significance of this compound by examining the well-established activities of its structural analogs, particularly as modulators of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) and AMP-activated protein kinase (AMPK). Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for its identification, handling, and use in experimental settings.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C15H12O3 | PubChem CID 699662[1] |

| Molecular Weight | 240.25 g/mol | PubChem CID 699662[1] |

| IUPAC Name | This compound | PubChem CID 699662[1] |

| CAS Number | 39497-06-8 | PubChem CID 699662[1] |

| Melting Point | 87.55 °C (360.7 K) | [2] |

| Calculated XLogP3 | 2.6 | PubChem CID 699662[1] |

Spectroscopic Data

Mass spectrometry data is available for this compound, providing insight into its fragmentation patterns under electron ionization.

| Mass Spectrometry (GC-MS) | |

| Instrument | JEOL JMS-01-SG |

| Ionization | Electron Ionization (EI) |

| Top 5 Peaks (m/z) | 196 (99.99), 168 (98.70), 197 (27.00), 84 (20.10), 63 (17.70) |

Source: MassBank of North America (MoNA)

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed structural information for this compound.[2]

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 25.6601(16) Å, b = 5.7624(3) Å, c = 15.7578(9) Å |

| β | 92.933(4)° |

| Volume | 2327.0(2) ų |

| Z | 8 |

Source: Dean, P. M., et al. (2008).[3]

The xanthone (B1684191) unit is folded, with a dihedral angle of 24.81(9)° between the benzene (B151609) rings. The ester substituent adopts a trans staggered conformation.[2][3]

Synthesis and Experimental Protocols

While this compound has been synthesized unintentionally, a direct, intentional synthesis can be proposed based on established organic chemistry reactions. The most logical approach involves the synthesis of the precursor, 9H-xanthene-9-carboxylic acid, followed by its esterification.

Synthesis of 9H-xanthene-9-carboxylic Acid

A common method for the synthesis of 9H-xanthene-9-carboxylic acid involves the carboxylation of xanthene.[4]

Experimental Protocol:

-

Preparation of Xanthene Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve xanthene in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium or sodium amide, to the solution while stirring. The formation of the red-colored xanthene anion indicates a successful reaction.

-

Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide gas through the solution. Alternatively, the solution of the anion can be slowly added to a flask containing crushed dry ice.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Acidification and Extraction: Quench the reaction with water. Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 9H-xanthene-9-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Esterification of 9H-xanthene-9-carboxylic Acid

The synthesis of this compound from its corresponding carboxylic acid can be achieved through standard esterification methods, such as Fischer esterification or by using coupling agents.[5]

Experimental Protocol (Fischer Esterification):

-

Reaction Setup: In a round-bottom flask, dissolve 9H-xanthene-9-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of 9H-xanthene-9-carboxylic acid derivatives has shown significant activity as modulators of key cellular signaling pathways. This suggests that this compound may exhibit similar properties.

Modulation of Metabotropic Glutamate Receptor 1 (mGluR1)

Derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent, orally available positive allosteric modulators (PAMs) of the mGlu1 receptor.[6] mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability.

mGluR1 Signaling Pathway:

Upon activation by glutamate, mGluR1, typically coupled to Gq/11 G-proteins, initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[7][8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.[7] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[7][8] This pathway is integral to various neuronal functions, including long-term depression and potentiation.

Activation of AMP-Activated Protein Kinase (AMPK)

Certain derivatives of 9H-xanthene-9-carboxylic acid have been shown to act as activators of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[10][11][12]

AMPK Signaling Pathway:

AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress. The upstream kinase, liver kinase B1 (LKB1), phosphorylates and activates AMPK in response to rising AMP levels.[13] Once activated, AMPK works to restore cellular energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[11][13] AMPK achieves this through the direct phosphorylation of various downstream targets, including enzymes and transcription factors.

References

- 1. This compound | C15H12O3 | CID 699662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 9H-xanthene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]

Spectroscopic and Synthetic Profile of Methyl 9H-xanthene-9-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial spectroscopic data and synthetic protocols for methyl 9H-xanthene-9-carboxylate (CAS No. 39497-06-8). The information is compiled for professionals in research, and drug development, offering a centralized resource for this compound of interest.

Spectroscopic Data

The spectroscopic data for this compound has been acquired and is available through commercial databases. While the detailed spectral data, including peak lists for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are proprietary, this guide presents the publicly accessible mass spectrometry data.

Mass Spectrometry

The electron ionization mass spectrometry (GC-MS) data reveals a fragmentation pattern consistent with the structure of this compound. The most prominent peaks are summarized below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

| 196 | 999 |

| 168 | 987 |

| 197 | 270 |

| 84 | 201 |

| 63 | 177 |

Table 1: Key peaks in the mass spectrum of this compound.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

¹H NMR, ¹³C NMR, and FT-IR spectra of this compound have been recorded on a BRUKER AC-300 instrument from a sample provided by Maybridge Chemical Company Ltd.[1]. This data is curated and available through John Wiley & Sons, Inc. Due to the proprietary nature of this information, specific chemical shifts (ppm) and absorption frequencies (cm⁻¹) are not publicly available. Researchers requiring this detailed data should consult the spectral databases provided by Wiley.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and the general methods for its spectroscopic characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of the precursor, xanthene-9-carboxylic acid, followed by its esterification.

Step 1: Synthesis of Xanthene-9-carboxylic Acid

This procedure involves the carboxylation of xanthene.

-

Materials: Xanthone (B1684191), sodium hydroxide, diethylene glycol, hydrazine (B178648) hydrate, tetrahydrofuran (B95107) (THF), n-butyllithium, carbon dioxide (dry ice).

-

Procedure:

-

Xanthene is prepared from xanthone via a Huang-Minlon reduction.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), xanthene is dissolved in anhydrous THF.

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

A solution of n-butyllithium in hexanes is added dropwise, leading to the formation of the xanthyl anion.

-

Solid carbon dioxide (dry ice) is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature, followed by an acidic workup to yield xanthene-9-carboxylic acid.

-

Step 2: Fischer Esterification to this compound

This standard procedure involves the acid-catalyzed esterification of the carboxylic acid with methanol (B129727).

-

Materials: Xanthene-9-carboxylic acid, methanol (anhydrous), concentrated sulfuric acid (catalyst).

-

Procedure:

-

Xanthene-9-carboxylic acid is dissolved in an excess of anhydrous methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

-

It is noteworthy that this compound has also been identified as a byproduct of the attempted recrystallization of propantheline (B1209224) bromide from methanol, indicating a facile transesterification reaction under these conditions[2][3][4].

Spectroscopic Characterization

The following are general protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

-

¹H and ¹³C NMR Spectroscopy:

-

A small amount of the purified solid (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The spectrum is acquired on a suitable NMR spectrometer (e.g., 300 MHz or higher).

-

Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

FT-IR Spectroscopy:

-

A small amount of the solid sample is finely ground with potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet.

-

The IR spectrum is recorded using a Fourier-transform infrared spectrometer. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

-

-

Mass Spectrometry (GC-MS):

-

A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph.

-

The compound is separated from any impurities on the GC column and then introduced into the mass spectrometer.

-

Electron ionization (EI) is used to fragment the molecule, and the resulting ions are separated based on their mass-to-charge ratio.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthesis and analysis workflow for this compound.

References

An In-depth Technical Guide to Methyl 9H-xanthene-9-carboxylate: Synthesis, Properties, and Potential as a Modulator of Key Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 9H-xanthene-9-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and physical properties, and explore its potential biological activities through the lens of related xanthene derivatives that have shown promise as modulators of critical cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Properties

The correct IUPAC name for the compound of interest is This compound .[1] It belongs to the xanthene class of compounds, which are characterized by a tricyclic ether core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39497-06-8 | [1] |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Appearance | Crystalline solid | [2][3] |

| Melting Point | 360.7 K (87.55 °C) | [2][3] |

Synthesis of this compound

This compound can be synthesized through the esterification of its corresponding carboxylic acid, 9H-xanthene-9-carboxylic acid, with methanol (B129727).

Experimental Protocol: Fischer Esterification

A common and straightforward method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of an acid catalyst.

Materials:

-

9H-xanthene-9-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or another suitable acid catalyst like POCl₃)[4]

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 9H-xanthene-9-carboxylic acid in an excess of methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Interestingly, this compound has also been observed as a by-product of the attempted recrystallization of the antimuscarinic drug propantheline (B1209224) bromide from methanol, indicating a facile transesterification under these conditions.[2][3]

Biological Activity and Potential Therapeutic Applications

Positive Allosteric Modulation of mGlu1 Receptor

Derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent and selective positive allosteric modulators (PAMs) of the mGlu1 receptor.[5][6] mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[7] Its dysregulation has been implicated in various neurological and psychiatric disorders.

Signaling Pathway:

Activation of mGluR1 typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7][8] This signaling cascade can influence a wide range of cellular processes.

Caption: mGlu1 Receptor Signaling Pathway.

Activation of AMP-activated Protein Kinase (AMPK)

Certain derivatives of 9H-xanthene-9-carboxylic acid have been identified as activators of AMP-activated protein kinase (AMPK).[9] AMPK is a crucial energy sensor that plays a central role in regulating cellular and whole-body metabolism.[10] Its activation is a key therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[10]

Signaling Pathway:

AMPK is activated by an increase in the cellular AMP:ATP ratio, which occurs during energy stress. Upstream kinases, such as LKB1 and CaMKKβ, phosphorylate and activate AMPK.[10][11] Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and switch off anabolic pathways that consume ATP (e.g., protein synthesis, lipid synthesis).[10]

Caption: AMPK Signaling Pathway.

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound as a potential modulator of mGluR1 or AMPK, the following experimental approaches can be employed.

mGlu1 Receptor Positive Allosteric Modulator Assay

Objective: To determine if this compound can potentiate the response of the mGlu1 receptor to its endogenous agonist, glutamate.

Methodology: A common method involves using a cell line (e.g., HEK293 or CHO cells) stably expressing the human mGlu1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

Workflow:

-

Cell Culture: Culture the mGluR1-expressing cells in appropriate media.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.

-

Compound Treatment: Add varying concentrations of this compound to the cells, followed by a sub-maximal concentration of glutamate.

-

Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against the concentration of the test compound to determine the EC₅₀ (half-maximal effective concentration) for potentiation.

Caption: mGluR1 PAM Assay Workflow.

AMPK Activation Assay

Objective: To determine if this compound can directly activate AMPK.

Methodology: An in vitro kinase assay using purified AMPK enzyme and a synthetic peptide substrate (e.g., SAMS peptide).

Workflow:

-

Reaction Setup: Prepare a reaction mixture containing purified AMPK enzyme, a peptide substrate, and ATP in a suitable buffer.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature to allow for the phosphorylation of the substrate by AMPK.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the peptide.

-

Luminescence-based Assay: Measuring the depletion of ATP using a luciferase/luciferin system.

-

Antibody-based Detection (ELISA): Using an antibody that specifically recognizes the phosphorylated form of the substrate.

-

-

Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the EC₅₀ for AMPK activation.

Caption: AMPK Activation Assay Workflow.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with demonstrated biological relevance. While direct biological activity data for this specific ester is currently limited, the established activity of related 9H-xanthene-9-carboxylic acid derivatives as positive allosteric modulators of mGluR1 and activators of AMPK highlights its potential as a valuable scaffold for the development of novel therapeutics targeting neurological disorders and metabolic diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the pharmacological profile of this compound and its analogues. Further structure-activity relationship (SAR) studies are warranted to elucidate the specific structural features that govern the activity and selectivity of these compounds towards their respective biological targets.

References

- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 9H-xanthene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

The Synthesis of the Xanthene Core: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The xanthene core, a dibenzo[b,e]pyran ring system, is a foundational scaffold in a vast array of synthetic compounds with significant applications in medicine, biology, and materials science.[1] Its derivatives are renowned for their potent biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Furthermore, the unique photophysical properties of many xanthene-based molecules have led to their widespread use as fluorescent dyes and in laser technologies. This technical guide provides an in-depth historical synthesis of the xanthene core, presenting key methodologies, quantitative data, detailed experimental protocols, and visual workflows to aid researchers in understanding and utilizing this versatile heterocyclic structure.

The Dawn of Xanthene Dyes: von Baeyer's Synthesis of Fluorescein (B123965) (1871)

The history of synthetic xanthene chemistry began in 1871 with the German chemist Adolf von Baeyer's landmark synthesis of fluorescein.[3][4][5] This discovery not only introduced a brilliant new class of fluorescent dyes but also established the fundamental synthetic route to the xanthene core that would be adapted and modified for over a century.[6] The original synthesis involved the acid-catalyzed condensation of phthalic anhydride (B1165640) with resorcinol (B1680541).[7]

The reaction, a type of Friedel-Crafts acylation, proceeds through the formation of a 2-(2,4-dihydroxybenzoyl)benzoic acid intermediate, which then undergoes a second intramolecular acylation and subsequent dehydration to form the characteristic spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-one structure of fluorescein.

Quantitative Data for Fluorescein Synthesis

| Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Zinc Chloride | 180-200 | 30 min | Not specified | [7] |

| Methane Sulfonic Acid | 85 | 48 h | 60-92 | [8] |

| Zn0.95Ti0.05O | 160 | 1.33 h | 95 | [9] |

Experimental Protocol: Synthesis of Fluorescein

This protocol is adapted from a typical laboratory procedure for the synthesis of fluorescein.

Materials:

-

Resorcinol (0.3 g)

-

Phthalic anhydride (0.2 g, powdered)

-

2M Sulfuric Acid (6 drops)

-

Diethyl ether

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Procedure:

-

In a large test tube or small Erlenmeyer flask, combine 0.3 g of resorcinol and 0.2 g of powdered phthalic anhydride.

-

Add 6 drops of 2M H₂SO₄ to the mixture and stir briefly with a spatula.

-

Place the reaction vessel in a preheated oil bath at a temperature between 180°C and 200°C for 30 minutes. It is crucial to maintain the temperature within this range to prevent decomposition of the product.

-

After 30 minutes, remove the test tube from the oil bath and allow it to cool for approximately 5 minutes.

-

Add 10 mL of acetone and a stir bar to the cooled test tube and stir for 5-10 minutes to dissolve the crude fluorescein. If the product does not fully dissolve, add an additional 5 mL of acetone (up to a total of 25 mL).

-

Combine the acetone extracts in a 50 mL beaker and evaporate the acetone using a water bath to obtain a crude orange residue.

-

Dissolve the crude residue in 30 mL of diethyl ether and 1.5 mL of water.

-

Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer.

-

Extract the ether layer with 10 mL of a saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried organic solution into a pre-weighed beaker and evaporate the diethyl ether to dryness in a water bath to yield the fluorescein product as an orange solid.[10]

Synthesis of the Unsubstituted Xanthene Core

While the synthesis of fluorescein and other dyes is historically significant, the preparation of the parent 9H-xanthene and its oxidized form, xanthone (B1684191), is fundamental to accessing a wider range of derivatives.

From Phenols and Aldehydes

A straightforward method for synthesizing 9H-xanthene derivatives involves the acid-catalyzed condensation of phenols with aldehydes. For instance, the reaction of 3,5-xylenol with various aromatic aldehydes in the presence of p-toluenesulfonic acid (pTSA) under solvent-free conditions yields 9H-xanthene derivatives in good to excellent yields.[1][11]

Quantitative Data for Xanthene Synthesis from Xylenols and Aldehydes

| Aldehyde | Time (min) | Yield (%) | Reference |

| Benzaldehyde | 20 | 92 | [11] |

| 4-Chlorobenzaldehyde | 25 | 95 | [11] |

| 4-Nitrobenzaldehyde | 30 | 90 | [11] |

| 4-Methoxybenzaldehyde | 20 | 94 | [11] |

Experimental Protocol: General Procedure for the Preparation of 9H-Xanthene Derivatives

This protocol is adapted from the pTSA-catalyzed condensation of xylenols and aldehydes.[1]

Materials:

-

Aromatic aldehyde (1 mmol)

-

3,5-Xylenol (2.2 mmol)

-

p-Toluenesulfonic acid (pTSA) (0.1 mmol)

-

Ethanol-water mixture (5:1)

Procedure:

-

To a mixture of the aromatic aldehyde (1 mmol) and 3,5-xylenol (2.2 mmol), add pTSA (0.1 mmol).

-

Stir the reaction mixture magnetically at 100°C for the appropriate time (typically 20-30 minutes), monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add a 5:1 mixture of ethanol-water and stir the suspension for 10 minutes.

-

Filter the precipitate and recrystallize the crude product from a 5:1 ethanol-water mixture to obtain the pure 9H-xanthene derivative.[1]

Reductive Cyclization of 2-Aryloxybenzaldehydes

A more recent and versatile method for the synthesis of unsubstituted 9H-xanthenes involves the Lewis acid-catalyzed reductive cyclization of 2-aryloxybenzaldehydes. This method is compatible with a variety of functional groups and proceeds in high yields.[12][13][14] The reaction is believed to proceed through the formation of a transient xanthylium ion, which is then chemoselectively reduced.[12]

Synthesis of Xanthone: A Key Intermediate

Xanthone (9H-xanthen-9-one) is a crucial intermediate in the synthesis of many xanthene derivatives and can be prepared through several classical methods.

Intramolecular Friedel-Crafts Acylation of o-Phenoxybenzoic Acid

One of the most common methods for synthesizing xanthone is the intramolecular Friedel-Crafts acylation of o-phenoxybenzoic acid. This reaction is typically carried out by heating the substrate with a strong acid, such as concentrated sulfuric acid or Eaton's reagent (P₂O₅ in CH₃SO₃H).[12][14]

Heating Phenyl Salicylate (B1505791)

Another historical method for preparing xanthone involves heating phenyl salicylate. At high temperatures (275-355°C), phenol is distilled off, and the remaining material is then distilled to yield xanthone.[12]

Quantitative Data for Xanthone Synthesis from Phenyl Salicylate

| Reactant | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Phenyl Salicylate | 275-355 | 6-7 | 61-63 |[12] |

Experimental Protocol: Synthesis of Xanthone from Phenyl Salicylate

This protocol is adapted from the procedure described in Organic Syntheses.[12]

Materials:

-

Phenyl salicylate (500 g)

-

Methyl alcohol

-

95% Ethyl alcohol

Procedure:

-

Heat 500 g of phenyl salicylate in a 1-L special distilling flask.

-

When the liquid temperature reaches 275-285°C, phenol will begin to distill. Regulate the heating so that the vapor temperature does not exceed 175°C.

-

Continue heating for 6-7 hours, during which the liquid temperature will gradually rise to 350-355°C, and the distillation of phenol will cease.

-

Change the receiver and distill the contents of the flask as rapidly as possible.

-

The crude distillate, which solidifies on cooling, is purified by grinding and washing with cold 95% ethyl alcohol, followed by washing with water, and finally with a small amount of cold alcohol.

-

To remove a low-melting impurity, boil the product with 250 cc of methyl alcohol for 10-15 minutes, cool, filter, and wash with methyl alcohol. The resulting product has a melting point of 170-172°C.

-

A purer product can be obtained by recrystallization from twenty parts of 95% ethyl alcohol, yielding pale yellow needles with a melting point of 173-174°C.[12]

Reduction of Xanthone to 9H-Xanthene

The parent 9H-xanthene can be readily prepared by the reduction of xanthone. Various reducing agents can be employed for this transformation. A common laboratory method involves the use of lithium aluminum hydride (LiAlH₄).[8]

Synthesis of Rhodamine Dyes

Similar to fluorescein, rhodamine dyes are another historically and commercially important class of xanthene derivatives. Rhodamine B, for example, is synthesized by the condensation of phthalic anhydride with m-diethylaminophenol.[13]

Quantitative Data for Rhodamine B Synthesis

| Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | m-diethylaminophenol, Phthalic anhydride | 170-175 | 6-7 | ~90 |[13] |

Experimental Protocol: Synthesis of Rhodamine B Base

This protocol is adapted from a typical procedure for the synthesis of Rhodamine B.[13]

Materials:

-

m-diethylaminophenol (10 parts by weight)

-

Phthalic anhydride (12 parts by weight)

-

Caustic soda

Procedure:

-

Heat a stirred mixture of 10 parts by weight of m-diethylaminophenol and 12 parts by weight of phthalic anhydride to 175°C under a carbon dioxide atmosphere.

-

Stir the reaction mixture at 170-175°C for 6-7 hours.

-

Cool the mixture to 40°C and pour it into water.

-

Adjust the pH of the resulting slurry to 12 by adding caustic soda.

-

Recover the insoluble material by filtration.

-

Rinse the filter cake with water and dry to obtain Rhodamine B Base in a yield of approximately 90%.[13]

Conclusion

The synthesis of the xanthene core has a rich history, beginning with the serendipitous discovery of fluorescein by von Baeyer. Since then, a multitude of synthetic strategies have been developed to access the parent xanthene, its key intermediate xanthone, and a vast library of functionalized derivatives. From classical high-temperature condensations to more modern, milder, and higher-yielding methodologies, the evolution of xanthene synthesis reflects the broader advancements in the field of organic chemistry. The methods and data presented in this guide offer a valuable resource for researchers seeking to explore the chemistry and applications of this important heterocyclic scaffold.

References

- 1. pTSA-catalyzed condensation of xylenols and aldehydes under solvent-free conditions: One-pot synthesis of 9H-xanthene or bisphenol derivatives [comptes-rendus.academie-sciences.fr]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Quirks of dye nomenclature. 9. Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ewanbirney.com [ewanbirney.com]

- 5. journal.kci.go.kr [journal.kci.go.kr]

- 6. researchgate.net [researchgate.net]

- 7. chimique.wordpress.com [chimique.wordpress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 9H-xanthene-9-carboxylate from Propantheline Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 9H-xanthene-9-carboxylate from propantheline (B1209224) bromide via a facile transesterification reaction. Propantheline bromide, a quaternary ammonium (B1175870) compound, undergoes methanolysis to yield the desired methyl ester. This process is of interest to researchers in medicinal chemistry and drug development as it offers a straightforward method to obtain a key xanthene derivative. This application note includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow.

Introduction

Propantheline bromide is an antimuscarinic agent containing a xanthene-9-carboxylate ester functional group. The xanthene moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of derivatives of xanthene-9-carboxylic acid is therefore of significant interest. It has been observed that propantheline bromide can undergo a facile transesterification in the presence of methanol (B129727) to yield this compound.[1] This reaction provides a convenient route to this valuable research chemical from a commercially available drug substance. This document outlines a protocol to leverage this reactivity for a controlled synthesis.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Propantheline Bromide | methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide | C₂₃H₃₀BrNO₃ | 448.39 |

| This compound | This compound | C₁₅H₁₂O₃ | 240.25 |

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference/Comment |

| Reactant | ||